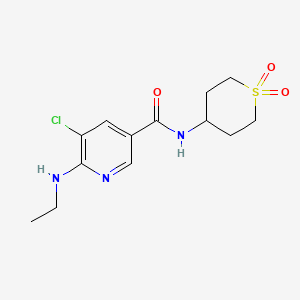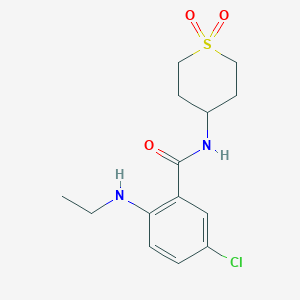![molecular formula C15H22N2O2 B7554690 (2,6-Dimethylmorpholin-4-yl)-[4-(ethylamino)phenyl]methanone](/img/structure/B7554690.png)
(2,6-Dimethylmorpholin-4-yl)-[4-(ethylamino)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Dimethylmorpholin-4-yl)-[4-(ethylamino)phenyl]methanone, also known as EMD-386088, is a selective dopamine D1 receptor agonist. It has been the subject of scientific research due to its potential therapeutic applications in the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction.
Mechanism of Action
(2,6-Dimethylmorpholin-4-yl)-[4-(ethylamino)phenyl]methanone selectively activates dopamine D1 receptors, which are involved in the regulation of motor function, reward, and motivation. By selectively activating these receptors, (2,6-Dimethylmorpholin-4-yl)-[4-(ethylamino)phenyl]methanone may provide therapeutic benefits without the side effects associated with non-selective dopamine agonists.
Biochemical and Physiological Effects:
(2,6-Dimethylmorpholin-4-yl)-[4-(ethylamino)phenyl]methanone has been shown to increase dopamine release in the striatum, a brain region involved in motor function and reward processing. It has also been shown to increase the activity of the cAMP signaling pathway, which is involved in the regulation of neuronal activity and synaptic plasticity.
Advantages and Limitations for Lab Experiments
One advantage of (2,6-Dimethylmorpholin-4-yl)-[4-(ethylamino)phenyl]methanone is its selectivity for dopamine D1 receptors, which allows for more precise targeting of this receptor subtype. However, one limitation is its relatively short half-life, which may require frequent dosing in preclinical studies.
Future Directions
Future research on (2,6-Dimethylmorpholin-4-yl)-[4-(ethylamino)phenyl]methanone could focus on its potential therapeutic applications in the treatment of other neurological disorders, such as schizophrenia and depression. Additionally, further studies could investigate the optimal dosing and administration schedule for this compound in preclinical models. Finally, the development of more stable analogs of (2,6-Dimethylmorpholin-4-yl)-[4-(ethylamino)phenyl]methanone could improve its pharmacokinetic properties and increase its potential as a therapeutic agent.
Synthesis Methods
(2,6-Dimethylmorpholin-4-yl)-[4-(ethylamino)phenyl]methanone can be synthesized through a multi-step process involving the reaction of 4-(ethylamino)benzaldehyde with 2,6-dimethylmorpholine, followed by the addition of an appropriate ketone to form the final product.
Scientific Research Applications
(2,6-Dimethylmorpholin-4-yl)-[4-(ethylamino)phenyl]methanone has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. In preclinical studies, it has been shown to improve motor function in animal models of Parkinson's disease and reduce drug-seeking behavior in models of drug addiction.
properties
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-[4-(ethylamino)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-4-16-14-7-5-13(6-8-14)15(18)17-9-11(2)19-12(3)10-17/h5-8,11-12,16H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEUJPKZYDDYBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=C(C=C1)C(=O)N2CC(OC(C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dimethylmorpholin-4-yl)-[4-(ethylamino)phenyl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-Hydroxyethyl)piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B7554610.png)

![(5Z)-3-butyl-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B7554632.png)

![2-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methylamino]-2-phenylacetic acid](/img/structure/B7554640.png)
![N-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]cyclopropanamine](/img/structure/B7554643.png)
![2-[(E)-2-pyridin-2-ylethenyl]-1,3-benzothiazole](/img/structure/B7554645.png)
![2-[(3-Aminophenyl)methyl-benzylamino]ethanol](/img/structure/B7554649.png)

![(3,5-Dimethylpiperidin-1-yl)-[2-(ethylamino)pyridin-4-yl]methanone](/img/structure/B7554670.png)
![(E)-1-[4-(azepan-1-ylsulfonyl)phenyl]-3-(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)prop-2-en-1-one](/img/structure/B7554674.png)
![4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B7554678.png)

